2-Methyl-1-(oxiran-2-yl)propan-2-ol
CAS No.: 32932-25-5
Cat. No.: VC7075742
Molecular Formula: C6H12O2
Molecular Weight: 116.16
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 32932-25-5 |
---|---|
Molecular Formula | C6H12O2 |
Molecular Weight | 116.16 |
IUPAC Name | 2-methyl-1-(oxiran-2-yl)propan-2-ol |
Standard InChI | InChI=1S/C6H12O2/c1-6(2,7)3-5-4-8-5/h5,7H,3-4H2,1-2H3 |
Standard InChI Key | JPFWEKMZRADUPG-UHFFFAOYSA-N |
SMILES | CC(C)(CC1CO1)O |
Introduction
Chemical Identity and Structural Features
2-Methyl-1-(oxiran-2-yl)propan-2-ol belongs to the class of epoxide-containing alcohols. Its molecular formula is , with a molecular weight of 129.2 g/mol . The compound features a tertiary alcohol group () and an oxirane (epoxide) ring, contributing to its reactivity and solubility profile.
Table 1: Key Chemical Data
The compound’s stereochemistry is critical, as epoxide ring-opening reactions are often stereospecific. The presence of both hydrophilic (epoxide, alcohol) and hydrophobic (tert-butyl) groups enables diverse reactivity .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 2-methyl-1-(oxiran-2-yl)propan-2-ol typically involves epoxidation or nucleophilic substitution strategies. One plausible route is the reaction of tert-butylamine with epichlorohydrin, followed by hydrolysis:
This method aligns with protocols described for analogous epoxide-containing amines . Patents disclose the use of coupling agents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and bases such as N-methylmorpholine in multi-step syntheses . For instance, lithium hydroxide-mediated hydrolysis in dichloromethane/water systems is a common step to isolate intermediates .
Purification and Characterization
Purification often employs column chromatography with ethyl acetate/cyclohexane eluents . Analytical techniques include:
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Nuclear Magnetic Resonance (NMR): Confirms epoxide proton signals (δ 3.5–4.0 ppm) and tert-butyl group (δ 1.2 ppm).
Physicochemical Properties
Solubility and Stability
Storage recommendations include inert atmospheres (N/Ar) and temperatures below –20°C to prevent hydrolysis .
Thermal Properties
Data on melting/boiling points remain unreported, but analogous epoxides typically have boiling points between 120–180°C. The F+ hazard code mandates handling in explosion-proof environments .
Reactivity and Functionalization
Epoxide Ring-Opening
The epoxide group undergoes nucleophilic attacks, enabling:
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Acid-Catalyzed Hydrolysis: Forms vicinal diols.
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Amine Reactions: Produces β-amino alcohols, useful in drug synthesis .
Alcohol Functionalization
The tertiary alcohol can be oxidized to ketones or esterified. For example, reaction with acetic anhydride yields:
Applications in Pharmaceutical Synthesis
2-Methyl-1-(oxiran-2-yl)propan-2-ol serves as a building block in multi-step syntheses. A patent (WO2016170544A1) describes its structural analogs as intermediates in anticancer agents . Key applications include:
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Peptide Coupling: Utilized in morpholinoacetamido-containing compounds .
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Stereochemical Control: The epoxide’s chirality directs stereoselective reactions in complex molecules .
Parameter | Recommendation |
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Flammability | Avoid open flames; store in flammable cabinets |
Reactivity | Incompatible with strong acids/bases |
Personal Protective Equipment (PPE) | Gloves (nitrile), goggles, lab coat |
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